molecular formula C19H18 B12426503 1,2,3,4-Tetrahydro-11-methylchrysene-d3

1,2,3,4-Tetrahydro-11-methylchrysene-d3

Cat. No.: B12426503
M. Wt: 249.4 g/mol
InChI Key: LKQNYFKWDJCYHQ-FIBGUPNXSA-N
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Description

1,2,3,4-Tetrahydro-11-methylchrysene-d3 is a deuterated derivative of 1,2,3,4-tetrahydro-11-methylchrysene. It is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H15D3 and a molecular weight of 249.36. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydro-11-methylchrysene-d3 typically involves the deuteration of 1,2,3,4-tetrahydro-11-methylchrysene. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The reaction conditions for this process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and isotopic labeling are maintained throughout the process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-11-methylchrysene-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

1,2,3,4-Tetrahydro-11-methylchrysene-d3 is used in a variety of scientific research applications, including:

    Chemistry: As a labeled compound in studies involving reaction mechanisms and pathways.

    Biology: In studies of metabolic pathways and enzyme interactions.

    Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-11-methylchrysene-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it is often used to study the kinetic isotope effect, where the presence of deuterium can alter the rate of chemical reactions. This can provide insights into reaction mechanisms and the role of hydrogen atoms in biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-11-methylchrysene-d3 is unique due to its deuterium labeling, which makes it particularly useful in studies involving the kinetic isotope effect. This property allows researchers to gain deeper insights into reaction mechanisms and the role of hydrogen atoms in various processes .

Properties

Molecular Formula

C19H18

Molecular Weight

249.4 g/mol

IUPAC Name

11-(trideuteriomethyl)-1,2,3,4-tetrahydrochrysene

InChI

InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3/i1D3

InChI Key

LKQNYFKWDJCYHQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

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